Theophylline-1,3-15N2-2-13C

概要

説明

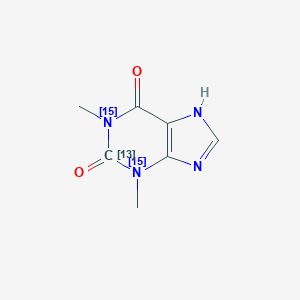

Theophylline-1,3-15N2-2-13C is a labeled derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound is isotopically labeled with nitrogen-15 and carbon-13, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-1,3-15N2-2-13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the theophylline molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to obtain the final product with high isotopic enrichment and chemical purity .

化学反応の分析

Types of Reactions: Theophylline-1,3-15N2-2-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.

Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products:

Oxidation: 1,3-Dimethyluric acid.

Reduction: Dihydrotheophylline derivatives.

Substitution: Various substituted theophylline derivatives depending on the reagents used.

科学的研究の応用

Scientific Research Applications

The applications of Theophylline-1,3-15N2-2-13C can be categorized into several key areas:

Pharmacokinetics

Theophylline's pharmacokinetic profile is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) in the human body. Studies utilizing this isotopically labeled compound allow researchers to trace the metabolic pathways of theophylline more effectively, providing insights into its bioavailability and therapeutic efficacy .

Metabolic Studies

The compound serves as a tracer in metabolic studies to investigate the pathways through which theophylline is metabolized in biological systems. This application is particularly valuable in understanding how modifications to the theophylline structure can affect its metabolism and biological activity .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In chemistry, this compound is utilized as a tracer in NMR spectroscopy. This application aids in studying molecular structures and reaction mechanisms by providing detailed information about the chemical environment of the labeled atoms within the molecule .

Drug Development

The compound plays a role in pharmaceutical development as researchers explore new formulations and derivatives of theophylline that may enhance its therapeutic effects or reduce side effects. For instance, derivatives containing triazole rings have shown potential as anticancer agents .

Quality Control in Pharmaceuticals

In industry settings, this compound is applied in quality control processes to ensure the purity and efficacy of theophylline-based drugs. Its isotopic labeling allows for precise tracking during analytical procedures such as high-performance liquid chromatography (HPLC) .

Case Studies

Several studies highlight the diverse applications of this compound:

Case Study 1: Pharmacokinetic Profiling

A study examined the pharmacokinetics of Theophylline in patients with asthma using labeled compounds to determine how different formulations affect drug absorption rates. Results indicated significant variations based on formulation type and patient metabolism .

Case Study 2: Metabolic Pathway Analysis

Research involving this compound traced its metabolic pathways in liver microsomes. Findings revealed key enzymes involved in its metabolism and identified potential interactions with other drugs that could influence therapeutic outcomes .

Case Study 3: Anticancer Activity

A series of experiments investigated derivatives of Theophylline containing triazole rings for their anticancer properties. These studies demonstrated that modifications at specific positions on the theophylline ring could enhance biological activity against various cancer cell lines .

作用機序

Theophylline-1,3-15N2-2-13C exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation.

Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.

Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects

類似化合物との比較

Caffeine: Another xanthine derivative with similar bronchodilator and stimulant effects.

Theobromine: A xanthine alkaloid found in chocolate, with milder stimulant effects compared to theophylline.

Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes

Uniqueness: Theophylline-1,3-15N2-2-13C is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of theophylline’s metabolic pathways and interactions within biological systems .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Theophylline-1,3-15N2-2-13C with high isotopic purity?

- Methodological Answer : Synthesis requires labeled precursors (e.g., 15N-ammonia and 13C-acetic acid) and optimized reaction conditions to minimize isotopic dilution. Post-synthesis, verify isotopic enrichment using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, 13C NMR can confirm the 2-13C position, while 15N isotopic purity is validated via high-resolution MS. Ensure reaction yields and purity are quantified via HPLC with UV detection .

- Data Example :

| Parameter | Value | Method |

|---|---|---|

| 15N Enrichment (%) | 98.5 ± 0.3 | HR-MS |

| 13C Incorporation (%) | 99.1 ± 0.2 | 13C NMR |

| Chemical Purity (%) | ≥99.0 | HPLC-UV |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- Isotope-Specific NMR : Assign 13C and 15N signals using heteronuclear correlation spectroscopy (HSQC/HMBC).

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to distinguish isotopic peaks and confirm molecular ion clusters.

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) for bulk isotopic composition. Cross-validate results with synthetic standards to avoid artifacts .

Advanced Research Questions

Q. How can this compound be integrated into pharmacokinetic studies to resolve metabolic pathway ambiguities?

- Methodological Answer : Design dose-response experiments with labeled theophylline administered to model organisms. Collect biological samples (plasma, urine) at timed intervals and quantify isotopic enrichment via LC-MS/MS. Use compartmental modeling to differentiate hepatic metabolism (e.g., CYP1A2-mediated demethylation) from renal excretion. Address inter-individual variability by normalizing data to baseline isotopic abundance .

Q. What strategies resolve contradictions in isotopic enrichment data between NMR and MS results?

- Methodological Answer :

Sample Preparation : Ensure uniform dissolution and avoid matrix effects (e.g., ion suppression in MS) by using internal standards (e.g., deuterated analogs).

Method Validation : Calibrate instruments with certified isotopic standards. For NMR, optimize shimming and locking to improve signal-to-noise ratios.

Statistical Reconciliation : Apply Bland-Altman analysis to assess agreement between techniques. If discrepancies persist, investigate potential isotopic exchange or degradation during analysis .

Q. How to design a robust literature review framework to contextualize findings from this compound studies?

- Methodological Answer : Conduct a systematic review using databases like SciFinder and Web of Science, filtering for isotopic tracer studies in pharmacokinetics. Apply PICO (Population: model organisms; Intervention: labeled theophylline; Comparison: unlabeled controls; Outcome: metabolic flux rates) to structure search queries. Critically appraise studies for isotopic purity reporting and methodological rigor, noting gaps in long-term stability data .

Q. Methodological Guidelines

- Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when planning isotopic tracer studies. For example, ensure ethical approval for animal models and justify sample sizes via power analysis .

- Data Reporting : Adhere to ACS guidelines for spectral data (e.g., NMR chemical shifts in δ ppm) and statistical reporting (e.g., SD/SE, p-values). Include raw isotopic datasets in supplementary materials .

特性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。